Batebulast hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Batebulast hydrochloride: is a small molecule drug known for its anti-allergic properties. It is a histamine H1 receptor antagonist, initially developed by Nippon Chemiphar Co., Ltd. The compound has been studied for its potential use in treating allergic asthma and other respiratory diseases .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Batebulast hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts .

Industrial Production Methods: Industrial production of this compound follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .

Análisis De Reacciones Químicas

Types of Reactions: Batebulast hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, Batebulast hydrochloride is used as a model compound to study histamine H1 receptor antagonists. It helps researchers understand the structure-activity relationship and develop new anti-allergic drugs .

Biology: In biological research, this compound is used to study the mechanisms of allergic reactions and the role of histamine receptors in these processes. It provides insights into the cellular and molecular pathways involved in allergic responses .

Medicine: Medically, this compound has been investigated for its potential to treat allergic asthma. It has shown promising results in preclinical studies, significantly inhibiting bronchoconstriction and histamine release .

Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new anti-allergic medications. It serves as a benchmark for evaluating the efficacy and safety of new drugs .

Mecanismo De Acción

Batebulast hydrochloride exerts its effects by antagonizing the histamine H1 receptor. This receptor is involved in mediating allergic responses, such as bronchoconstriction and histamine release. By blocking the H1 receptor, this compound prevents the binding of histamine, thereby inhibiting the allergic response. The molecular targets and pathways involved include the inhibition of cAMP increases and the incorporation of the 3H-methyl moiety into phospholipid during histamine release .

Comparación Con Compuestos Similares

Cetirizine: Another histamine H1 receptor antagonist used to treat allergic reactions.

Loratadine: A non-sedating antihistamine used for allergy relief.

Fexofenadine: An antihistamine used to treat seasonal allergies

Uniqueness: Batebulast hydrochloride is unique in its strong inhibition of both the initial and secondary increases in cAMP stimulated by antigen, anti-IgE, and concanavalin A in rat peritoneal mast cells. It also significantly inhibits the compound 48/80-induced bronchoconstriction in dogs, making it a promising candidate for treating bronchial asthma .

Propiedades

Número CAS |

83373-31-3 |

|---|---|

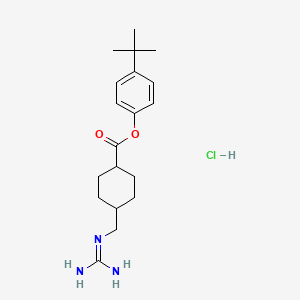

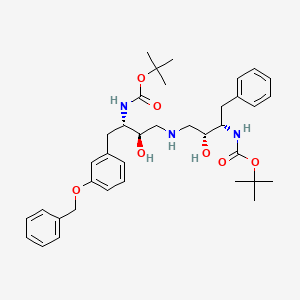

Fórmula molecular |

C19H30ClN3O2 |

Peso molecular |

367.9 g/mol |

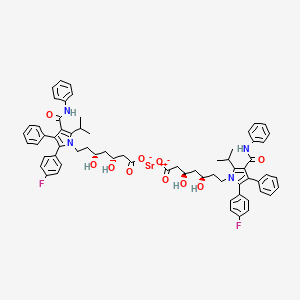

Nombre IUPAC |

(4-tert-butylphenyl) 4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C19H29N3O2.ClH/c1-19(2,3)15-8-10-16(11-9-15)24-17(23)14-6-4-13(5-7-14)12-22-18(20)21;/h8-11,13-14H,4-7,12H2,1-3H3,(H4,20,21,22);1H |

Clave InChI |

RBXZATCLMSBPGG-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)CN=C(N)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)